3-Acetyl-1-(3-chlorophenyl)piperidin-2-one
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Overview
Description
3-Acetyl-1-(3-chlorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state This compound is characterized by the presence of an acetyl group at the 3-position and a chlorophenyl group at the 1-position of the piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-chlorophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the acylation of 1-(3-chlorophenyl)piperidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(3-chlorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Acetyl-1-(3-chlorophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(3-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperidin-2-one: Lacks the acetyl group at the 3-position.
3-Acetyl-1-phenylpiperidin-2-one: Lacks the chlorine atom on the phenyl ring.
Uniqueness
3-Acetyl-1-(3-chlorophenyl)piperidin-2-one is unique due to the presence of both the acetyl group and the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-acetyl-1-(3-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3 |
InChI Key |
OEHVJIAPNMZDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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